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molecular formula C9H6N2O3S B8292754 6-Nitro-benzo[b]thiophene-3-carboxylic acid-amide

6-Nitro-benzo[b]thiophene-3-carboxylic acid-amide

Cat. No. B8292754
M. Wt: 222.22 g/mol
InChI Key: DOEHLLJJYRFWIS-UHFFFAOYSA-N
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Patent
US08232312B2

Procedure details

Obtained as a mixture from the reaction of a mixture of 6-nitro-benzo[b]thiophene-3-carboxylic acid-amide and 5-nitro-benzo[b]thiophene-3-carboxylic acid-amide (Example IXXX (9)). The crude product is further reacted directly in Example XI (42).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-nitro-benzo[b]thiophene-3-carboxylic acid-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example XI ( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]([C:12]([NH2:14])=[O:13])=[CH:10][S:9][C:8]=2[CH:15]=1)([O-])=O.[NH2:16]C1C=C2C(C(C(N(C(OC(C)(C)C)=O)C)=O)=CN2C(OC(C)(C)C)=O)=CC=1>>[NH2:16][C:5]1[CH:4]=[CH:15][C:8]2[S:9][CH:10]=[C:11]([C:12]([NH2:14])=[O:13])[C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(SC=C2C(=O)N)C1
Step Two
Name
5-nitro-benzo[b]thiophene-3-carboxylic acid-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C2C(=CN(C2=C1)C(=O)OC(C)(C)C)C(=O)N(C)C(=O)OC(C)(C)C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Example XI ( 42 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC2=C(SC=C2C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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